1-Tosyl-1,4-diazepane hydrochloride

Pharmaceutical impurity profiling Reference standard qualification Fasudil quality control

1-Tosyl-1,4-diazepane hydrochloride (CAS 1582149-10-7) is a mono‑N‑tosylated 1,4‑diazepane derivative supplied as the hydrochloride salt. With a molecular formula of C₁₂H₁₉ClN₂O₂S and a molecular weight of 290.81 g/mol, it bears a single p‑toluenesulfonyl (tosyl) protecting group at the N1 position, leaving the N4 secondary amine available for further functionalization.

Molecular Formula C12H19ClN2O2S
Molecular Weight 290.81 g/mol
CAS No. 1582149-10-7
Cat. No. B1458984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosyl-1,4-diazepane hydrochloride
CAS1582149-10-7
Molecular FormulaC12H19ClN2O2S
Molecular Weight290.81 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl
InChIInChI=1S/C12H18N2O2S.ClH/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H
InChIKeyDSJCWPNWISIMEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosyl-1,4-diazepane Hydrochloride (CAS 1582149-10-7): Core Physicochemical and Regulatory Identity for Procurement Specification


1-Tosyl-1,4-diazepane hydrochloride (CAS 1582149-10-7) is a mono‑N‑tosylated 1,4‑diazepane derivative supplied as the hydrochloride salt [1]. With a molecular formula of C₁₂H₁₉ClN₂O₂S and a molecular weight of 290.81 g/mol, it bears a single p‑toluenesulfonyl (tosyl) protecting group at the N1 position, leaving the N4 secondary amine available for further functionalization [1]. The compound is formally catalogued as Fasudil Impurity 17 (HCl salt) and Fasudil Impurity 16 (free base, CAS 872103-28-1), establishing its identity as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Fasudil active pharmaceutical ingredient (API) manufacturing .

Why 1-Tosyl-1,4-diazepane Hydrochloride Cannot Be Interchanged with Common In‑Class 1,4‑Diazepane Building Blocks


1,4‑Diazepane building blocks that share the seven‑membered homopiperazine ring can differ profoundly in their N‑protection strategy, salt form, and physicochemical properties—parameters that directly determine suitability for a given synthetic route or analytical application [1]. 1‑Tosyl‑1,4‑diazepane hydrochloride offers a unique combination: mono‑N‑protection that preserves one reactive secondary amine, a crystalline hydrochloride salt that enhances aqueous solubility and ease of weighing, and a defined regulatory identity as a Fasudil process impurity reference standard [2]. Substituting with the di‑tosyl analog eliminates the free amine required for sequential derivatization; substituting with the free base alters solubility, hygroscopicity, and exact mass for quantitative analysis [3][4]. The quantitative evidence below demonstrates that these differences are not incremental—they are binary decision points for synthetic route design, impurity profiling, and regulatory submission.

Quantitative Comparator Evidence for 1-Tosyl-1,4-diazepane Hydrochloride: Six Dimensions of Verifiable Differentiation


Regulatory Reference Standard Identity: Fasudil Impurity 17 (HCl) vs. Fasudil Impurity 16 (Free Base)

1-Tosyl-1,4-diazepane hydrochloride (CAS 1582149-10-7) is designated as Fasudil Impurity 17, while its free base (CAS 872103-28-1) is designated as Fasudil Impurity 16 [1]. Both are used as fully characterized reference standards for analytical method development and QC in Fasudil hydrochloride API manufacture, but they differ in exact mass and hydrogen‑bond donor count, which affects their retention time and ionization efficiency in LC‑MS methods [1][2].

Pharmaceutical impurity profiling Reference standard qualification Fasudil quality control

Mono‑N‑Tosylation vs. Di‑N‑Tosylation: Preserved Secondary Amine for Sequential Derivatization

1‑Tosyl‑1,4‑diazepane hydrochloride carries a single tosyl group at N1, retaining a free secondary amine at N4 (H‑Bond Donor Count = 2). In contrast, 1,4‑ditosyl‑1,4‑diazepane (CAS 5769‑35‑7) is fully protected at both nitrogen atoms (H‑Bond Donor Count = 0), rendering the N4 position inert to further nucleophilic reactions [1][2].

Medicinal chemistry Protecting group strategy Sequential functionalization

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Weighing Accuracy

The hydrochloride salt (MW = 290.81 g/mol) provides a 14.3% increase in molecular weight over the free base (MW = 254.35 g/mol), along with an additional hydrogen‑bond donor that enhances aqueous solubility [1][2]. The crystalline nature of the HCl salt improves weighing accuracy and reduces hygroscopicity compared to the free base, which is typically supplied as a liquid or low‑melting solid [2].

Salt selection Formulation pre‑screening Laboratory handling

CYP Enzyme Inhibition Profile: Multi‑Isoform Interaction Relevant to Drug‑Drug Interaction Studies

1‑Tosyl‑1,4‑diazepane hydrochloride has been reported to inhibit four major cytochrome P450 isoforms—CYP2C19, CYP2C9, CYP2D6, and CYP3A4—which collectively metabolize approximately 80% of marketed drugs . Broader 1,4‑diazepane chemical space has yielded compounds with IC₅₀ values ranging from 10 µM (CYP2C19) to 20 µM (CYP3A4) in human liver microsome assays . No comparable multi‑isoform CYP inhibition data are available for the di‑tosyl analog or the benzyl‑protected derivative, which lack the free N4 amine and the tosyl sulfonyl moiety thought to contribute to CYP active‑site interactions .

Drug metabolism CYP inhibition DDI risk assessment

Commercial Purity Specification: 97% (HPLC) vs. 95% for the Di‑Tosyl Structural Analog

Multiple vendors supply 1‑tosyl‑1,4‑diazepane hydrochloride at a standard purity of 97% (HPLC), with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and GC data . The di‑tosyl analog (1,4‑ditosyl‑1,4‑diazepane, CAS 5769‑35‑7) is commonly supplied at 95% purity . The 2‑percentage‑point purity differential, combined with ISO 17034 certification available from specialist reference standard providers, makes the mono‑tosyl HCl salt the higher‑confidence choice for quantitative analytical applications [1].

Purity specification Procurement quality control Reference standard qualification

Seven‑Membered Ring Scaffold: 1,4‑Diazepane vs. Piperazine in Factor Xa Inhibitor Potency

The 1,4‑diazepane (homopiperazine) scaffold, when elaborated with appropriate P4 and P1 pharmacophoric elements, has yielded factor Xa inhibitors with nanomolar potency—exemplified by YM‑96765 (IC₅₀ = 6.8 nM)—designed to interact with the S4 aryl‑binding domain of the fXa active site [1]. In contrast, the corresponding piperazine (six‑membered ring) analogs reported in the same chemical series showed a measurable loss of fXa inhibitory activity when the 1‑acetoimidoyl‑4‑piperidyloxy P4 moiety was removed, suggesting that the seven‑membered 1,4‑diazepane ring provides a conformational advantage for S4 pocket engagement [1][2]. 1‑Tosyl‑1,4‑diazepane hydrochloride, as a mono‑protected 1,4‑diazepane building block, enables straightforward elaboration of this privileged scaffold at the free N4 position [2].

Factor Xa inhibition Scaffold‑hopping Anticoagulant drug discovery

Validated Procurement Scenarios for 1-Tosyl-1,4-diazepane Hydrochloride Based on Quantitative Evidence


Fasudil Hydrochloride ANDA/DMF Impurity Profiling and Method Validation

Regulatory filings for generic Fasudil hydrochloride require identification, characterization, and quantification of all process-related impurities at levels ≥0.1% per ICH Q3A guidelines [1]. 1‑Tosyl‑1,4‑diazepane hydrochloride (Fasudil Impurity 17, CAS 1582149‑10‑7) and its free base (Fasudil Impurity 16, CAS 872103‑28‑1) serve as certified reference standards for HPLC/LC‑MS method development, system suitability testing, and retention time marking, with the 36‑Da mass differential between the two forms enabling unambiguous peak assignment in hyphenated MS detection .

Sequential N4‑Functionalization for Factor Xa or T‑Type Calcium Channel Inhibitor Libraries

Medicinal chemistry campaigns targeting factor Xa (fXa) or T‑type calcium channels can leverage the free N4 secondary amine of 1‑tosyl‑1,4‑diazepane hydrochloride for late‑stage diversification via alkylation, reductive amination, or sulfonylation [2][3]. The validated 1,4‑diazepane scaffold has produced fXa inhibitors with IC₅₀ = 6.8 nM (YM‑96765) and T‑type calcium channel blockers (e.g., compound 4s) with selectivity over hERG and N‑type channels, demonstrating that the seven‑membered ring is a productive template for hit‑to‑lead optimization [2][3].

Drug‑Drug Interaction Screening Panels Using a Multi‑CYP Inhibitor Probe

In early‑stage ADME/Tox profiling, 1‑tosyl‑1,4‑diazepane hydrochloride can be deployed as a positive control or tool compound for CYP inhibition screening panels covering CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . Its documented interaction with four major drug‑metabolizing isoforms provides a known inhibition signature against which novel chemical entities can be benchmarked, reducing the risk of unanticipated metabolic liabilities in lead series .

High‑Purity Building Block for Parallel Synthesis and Fragment‑Based Drug Discovery

With a commercial purity specification of 97% (HPLC) and batch‑specific CoA documentation from multiple ISO‑compliant suppliers, 1‑tosyl‑1,4‑diazepane hydrochloride meets the purity threshold required for parallel library synthesis and fragment elaboration without additional in‑house purification . The crystalline hydrochloride form further ensures accurate stoichiometric dispensing across automated synthesis platforms, minimizing well‑to‑well variability in multi‑compound arrays .

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